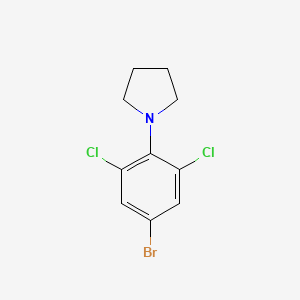
1-(4-Bromo-2,6-dichlorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2,6-diclorofenil)pirrolidina es un compuesto químico con la fórmula molecular C10H10BrCl2N. Se caracteriza por un anillo de pirrolidina unido a un grupo fenilo sustituido con átomos de bromo y cloro.
Métodos De Preparación
La síntesis de 1-(4-Bromo-2,6-diclorofenil)pirrolidina típicamente implica la reacción de 4-bromo-2,6-diclorobenzaldehído con pirrolidina bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base como el hidruro de sodio o el carbonato de potasio, y un solvente como la dimetilformamida (DMF) o el tetrahidrofurano (THF). La mezcla se calienta para facilitar la formación del producto deseado .
Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
1-(4-Bromo-2,6-diclorofenil)pirrolidina se somete a diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de bromo y cloro en el anillo fenilo pueden ser sustituidos por otros grupos funcionales utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio.
Reacciones de Oxidación: El compuesto puede oxidarse utilizando agentes como el permanganato de potasio o el trióxido de cromo para introducir grupos funcionales adicionales.
Reacciones de Reducción: La reducción del compuesto se puede lograr utilizando reactivos como el hidruro de aluminio y litio o el borohidruro de sodio, lo que lleva a la formación de diferentes derivados.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2,6-diclorofenil)pirrolidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Bromo-2,6-diclorofenil)pirrolidina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
1-(4-Bromo-2,6-diclorofenil)pirrolidina se puede comparar con otros compuestos similares, como:
1-(4-Bromo-2,6-diclorofenil)piperidina: Estructura similar, pero con un anillo de piperidina en lugar de un anillo de pirrolidina.
1-(4-Bromo-2,6-diclorofenil)morfolina:
1-(4-Bromo-2,6-diclorofenil)azetidina: Presenta un anillo de azetidina, que puede conducir a diferentes actividades biológicas.
La singularidad de 1-(4-Bromo-2,6-diclorofenil)pirrolidina radica en su patrón de sustitución específico y la presencia del anillo de pirrolidina, que puede influir en su reactividad e interacciones con dianas biológicas.
Propiedades
Fórmula molecular |
C10H10BrCl2N |
|---|---|
Peso molecular |
295.00 g/mol |
Nombre IUPAC |
1-(4-bromo-2,6-dichlorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10BrCl2N/c11-7-5-8(12)10(9(13)6-7)14-3-1-2-4-14/h5-6H,1-4H2 |
Clave InChI |
BEWFTMWFSVBVMG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=C(C=C2Cl)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-(2-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11781153.png)
![2-(2-Bromophenyl)-5-((3-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11781157.png)


![2-Bromo-7-chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11781188.png)
![3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11781193.png)
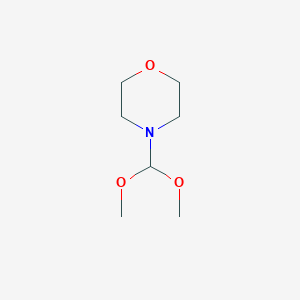


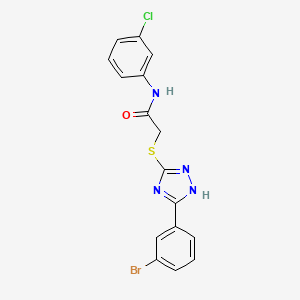

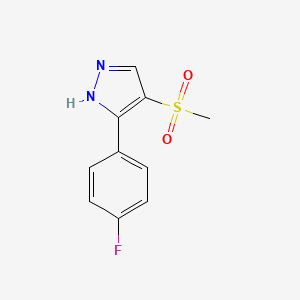
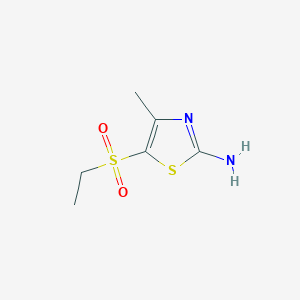
![5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11781235.png)
